molecular formula C15H10Cl5NOS B2881053 2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide CAS No. 295362-69-5

2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide

Cat. No.: B2881053
CAS No.: 295362-69-5
M. Wt: 429.56
InChI Key: YJPUDPAXZVZCNE-UHFFFAOYSA-N
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Description

2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a sulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-chlorothiophenol with a suitable chlorinated ethyl compound to form the intermediate 2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethane.

    Amidation Reaction: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.

    Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and the compound can also participate in reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the sulfanyl group.

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

    Bases and Acids: Sodium hydroxide or hydrochloric acid for hydrolysis reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Carboxylic Acids and Amines: From hydrolysis of the amide bond.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which 2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of multiple chlorine atoms and the sulfanyl group could facilitate binding to specific molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)sulfanyl]ethyl}benzamide
  • 2-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)sulfanyl]ethyl}benzamide
  • 2-chloro-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)sulfanyl]ethyl}benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide is unique due to the specific arrangement of chlorine atoms and the sulfanyl group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl5NOS/c16-9-5-7-10(8-6-9)23-14(15(18,19)20)21-13(22)11-3-1-2-4-12(11)17/h1-8,14H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPUDPAXZVZCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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